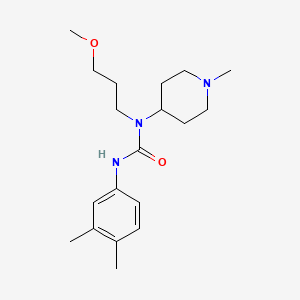![molecular formula C16H19N5 B5295173 2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine-based compound that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine include the reduction of inflammation, inhibition of tumor growth, and improvement of cognitive function. It has also been shown to have antioxidant properties and to improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine in lab experiments is its specificity for the enzymes and signaling pathways that it targets. This specificity allows for the precise manipulation of these pathways without affecting other cellular processes. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine. One direction is the further exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new analogs of this compound that may have improved solubility and potency. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be further explored.
Synthesemethoden
The synthesis of 2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine involves the reaction of 3-(3-pyridinyl)-1-azetidinecarboxylic acid with 3-(1-pyrrolidinyl)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound with a yield of around 60%.
Eigenschaften
IUPAC Name |
2-(3-pyridin-3-ylazetidin-1-yl)-3-pyrrolidin-1-ylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-2-9-20(8-1)15-16(19-7-6-18-15)21-11-14(12-21)13-4-3-5-17-10-13/h3-7,10,14H,1-2,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGZLBXZZCFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2N3CC(C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)
![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)

![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
